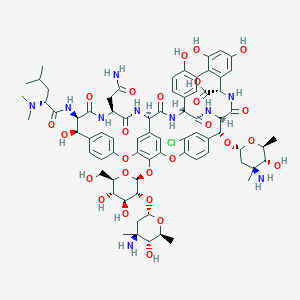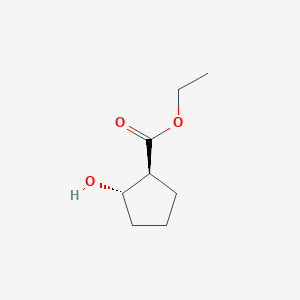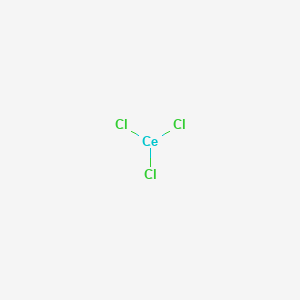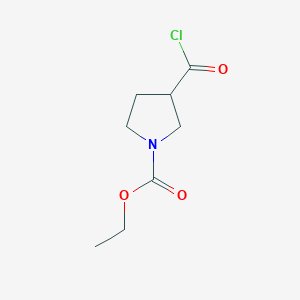
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate is a chemical compound that has attracted significant attention from researchers in recent years. It is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate is not fully understood. However, researchers have suggested that it may act by inhibiting the activity of certain enzymes or proteins in the body. This inhibition can lead to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. For example, it has been found to have anti-inflammatory and analgesic effects. Additionally, it has been shown to inhibit the growth of certain cancer cells and to have potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate in lab experiments is its versatility. It can be used as a starting material for the synthesis of various compounds, which makes it useful in drug development. Additionally, it has been shown to have various biochemical and physiological effects, which makes it useful in studying the mechanisms of various diseases.
However, there are also some limitations to using Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate in lab experiments. For example, it can be difficult to synthesize and purify, which can make it challenging to work with. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are many potential future directions for the use of Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate in scientific research. One possible direction is in the development of new drugs for various diseases. Another possible direction is in the study of its potential neuroprotective effects. Additionally, researchers may continue to explore its mechanism of action and potential biochemical and physiological effects.
Conclusion:
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate is a versatile compound that has potential applications in various fields. It has been widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in drug development. While there are some limitations to using Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate in lab experiments, its versatility and potential make it an exciting area of research for the future.
Aplicaciones Científicas De Investigación
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate has been widely used in scientific research to study its potential applications in various fields. One of the most significant applications is in the development of new drugs. Researchers have found that Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate can be used as a starting material for the synthesis of various compounds that have potential therapeutic effects.
Propiedades
Número CAS |
124438-21-7 |
|---|---|
Nombre del producto |
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate |
Fórmula molecular |
C8H12ClNO3 |
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
ethyl 3-carbonochloridoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H12ClNO3/c1-2-13-8(12)10-4-3-6(5-10)7(9)11/h6H,2-5H2,1H3 |
Clave InChI |
KQJZIMAKSPTAFQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(C1)C(=O)Cl |
SMILES canónico |
CCOC(=O)N1CCC(C1)C(=O)Cl |
Sinónimos |
1-Pyrrolidinecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

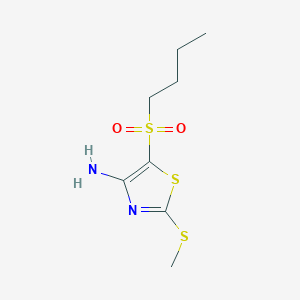
![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)
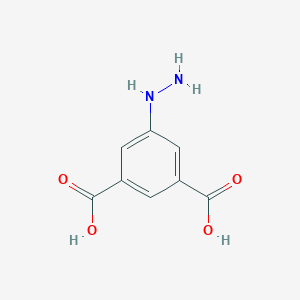
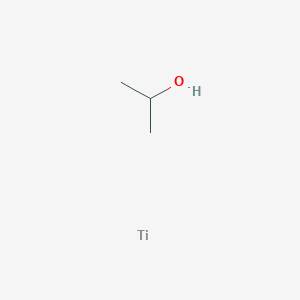
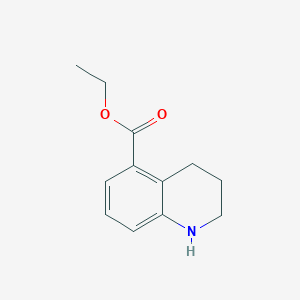
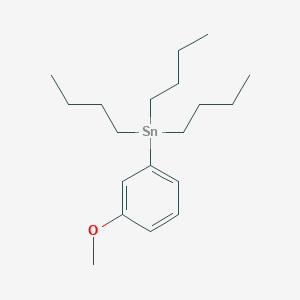
![(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide](/img/structure/B44063.png)


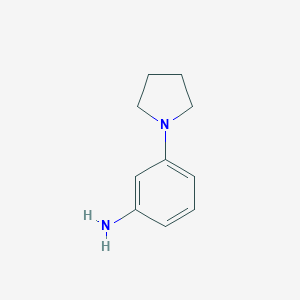
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt](/img/structure/B44072.png)
